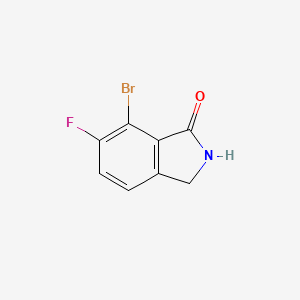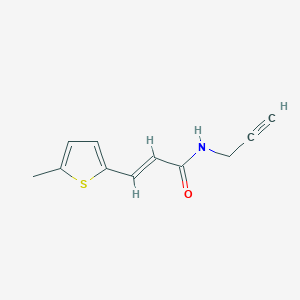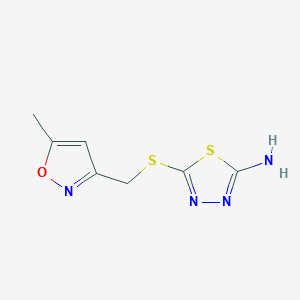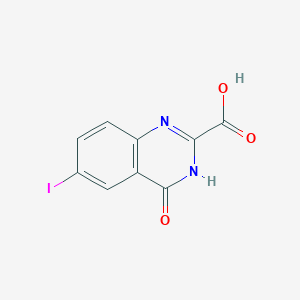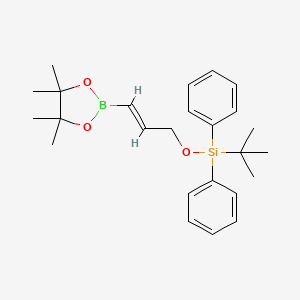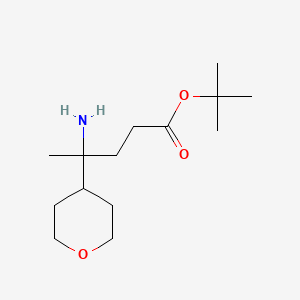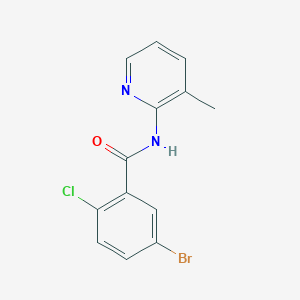
5-bromo-2-chloro-N-(3-methylpyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-chloro-N-(3-methylpyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and a pyridine ring substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(3-methylpyridin-2-yl)benzamide typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 5-bromo-2-chlorobenzamide with 3-methylpyridin-2-ylboronic acid in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, making it suitable for various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-2-chloro-N-(3-methylpyridin-2-yl)benzamide can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura reaction to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants and drive the reaction forward.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF), which provide a suitable medium for the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-bromo-2-chloro-N-(3-methylpyridin-2-yl)benzamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmacophore. It can be used in the design of new drugs targeting specific biological pathways. For example, derivatives of this compound may exhibit activity against certain enzymes or receptors, making them candidates for drug development .
Industry
In industry, this compound can be used in the production of advanced materials. Its ability to undergo various chemical reactions makes it suitable for the synthesis of polymers, dyes, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 5-bromo-2-chloro-N-(3-methylpyridin-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or activate the target, leading to a therapeutic effect. The exact molecular pathways involved would depend on the specific biological target and the nature of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-2-chloro-pyridin-3-yl-methanol: Similar in structure but with a hydroxyl group instead of the benzamide moiety.
2-bromo-6-methylpyridine: Lacks the benzamide group and has a different substitution pattern on the pyridine ring.
Uniqueness
5-bromo-2-chloro-N-(3-methylpyridin-2-yl)benzamide is unique due to the presence of both bromine and chlorine atoms, as well as the benzamide and pyridine moieties. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industry.
Propiedades
Fórmula molecular |
C13H10BrClN2O |
|---|---|
Peso molecular |
325.59 g/mol |
Nombre IUPAC |
5-bromo-2-chloro-N-(3-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H10BrClN2O/c1-8-3-2-6-16-12(8)17-13(18)10-7-9(14)4-5-11(10)15/h2-7H,1H3,(H,16,17,18) |
Clave InChI |
REJBLDOXXFDZNJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14898653.png)
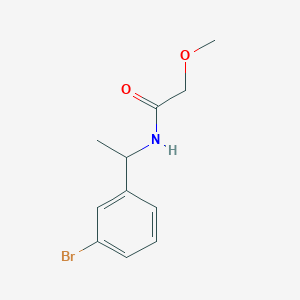
![1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14898692.png)
